molecular formula C9H13BrO B12104554 2-(3-Bromo-2,2-dimethylpropyl)furan

2-(3-Bromo-2,2-dimethylpropyl)furan

Cat. No.: B12104554
M. Wt: 217.10 g/mol
InChI Key: QAADHZVMWWKSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H13BrO. It is a derivative of furan, a heterocyclic aromatic compound, and features a brominated alkyl side chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylpropylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The brominated side chain can be reduced to form the corresponding alkyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of 2-(3-substituted-2,2-dimethylpropyl)furan derivatives.

    Oxidation: Formation of furanones or other oxygenated furan derivatives.

    Reduction: Formation of 2-(2,2-dimethylpropyl)furan.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)furan depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated side chain can undergo metabolic transformations, resulting in reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Bromofuran: A simpler brominated furan derivative with different reactivity and applications.

    2-(3-Chloro-2,2-dimethylpropyl)furan: A chlorinated analog with similar chemical properties but different reactivity.

    2-(3-Methyl-2,2-dimethylpropyl)furan: A non-halogenated analog with different chemical behavior.

Uniqueness

2-(3-Bromo-2,2-dimethylpropyl)furan is unique due to the presence of the brominated side chain, which imparts distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H13BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3

InChI Key

QAADHZVMWWKSCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CO1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.